Ethyl 2-(thiophene-2-carbonylamino)benzoate
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Overview
Description
Ethyl 2-(thiophene-2-carbonylamino)benzoate, also known as ETB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ETB is a member of the thiophene family of compounds, which are known for their diverse biological and pharmacological activities.
Scientific Research Applications
Ethyl 2-(thiophene-2-carbonylamino)benzoate has been studied for its potential applications in several areas of scientific research. One of the significant applications of Ethyl 2-(thiophene-2-carbonylamino)benzoate is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. Ethyl 2-(thiophene-2-carbonylamino)benzoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has shown promising results as an anti-cancer agent, and several studies have investigated its mechanism of action and efficacy against various cancer cell lines.
Mechanism Of Action
The mechanism of action of Ethyl 2-(thiophene-2-carbonylamino)benzoate is not fully understood, but several studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells. Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for the treatment of cancer. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to inhibit the activity of enzymes involved in cell division, which may contribute to its anti-cancer effects.
Biochemical And Physiological Effects
Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-cancer effects. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to have a protective effect on the liver, reducing liver damage caused by toxic compounds.
Advantages And Limitations For Lab Experiments
One of the significant advantages of Ethyl 2-(thiophene-2-carbonylamino)benzoate is its versatility in scientific research applications. Ethyl 2-(thiophene-2-carbonylamino)benzoate can be used as a building block for the synthesis of organic semiconductors, a fluorescent probe for the detection of metal ions, and an anti-cancer agent. However, there are also limitations to the use of Ethyl 2-(thiophene-2-carbonylamino)benzoate in lab experiments. Ethyl 2-(thiophene-2-carbonylamino)benzoate is a relatively new compound, and its toxicity and long-term effects on living organisms are not fully understood. Additionally, the synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate requires specialized equipment and expertise, which may limit its accessibility to researchers.
Future Directions
For the study of Ethyl 2-(thiophene-2-carbonylamino)benzoate include the optimization of the synthesis method, further studies on its mechanism of action, and the development of new applications.
Synthesis Methods
The synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate involves the reaction of ethyl 2-amino benzoate with thiophene-2-carboxylic acid chloride in the presence of a base. The reaction yields Ethyl 2-(thiophene-2-carbonylamino)benzoate as a white solid, which can be purified through recrystallization. The synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate has been reported in several scientific research papers, and the method has been optimized to increase the yield and purity of the product.
properties
CAS RN |
5321-79-9 |
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Product Name |
Ethyl 2-(thiophene-2-carbonylamino)benzoate |
Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H13NO3S/c1-2-18-14(17)10-6-3-4-7-11(10)15-13(16)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
NGIPFNFQFBJHSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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